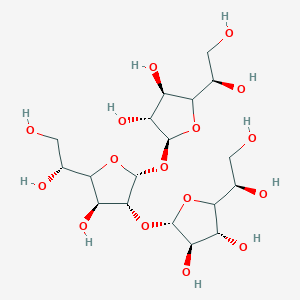
3-异丙基苄胺
描述
3-Isopropylbenzylamine, also known as N-isopropylbenzylamine, is an organic compound with the molecular formula C10H15N. It is a derivative of benzylamine where the benzyl group is substituted with an isopropyl group. This compound has gained attention due to its structural similarity to methamphetamine, although it does not possess the same stimulant effects. It is primarily used as an intermediate in organic synthesis and has applications in various chemical transformations .
科学研究应用
3-Isopropylbenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme activities and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a catalyst in green chemistry applications.
作用机制
Target of Action
It has been found to produce toxicity via increasing nitric oxide in vitro .
Biochemical Pathways
It has been found to produce toxicity via increasing nitric oxide in vitro . Nitric oxide is a key signaling molecule in many physiological and pathological processes.
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a boiling point of 199-200 °c/1013 hpa .
Result of Action
It has been associated with side effects such as headaches and confusion . In vitro toxicity of N-isopropylbenzylamine and its toxicity-related targets were investigated in SN4741, SH-SY5Y or PC12 cell lines that model neurons .
Action Environment
It is known that the compound is stable under normal temperatures and pressures . It should be stored at a temperature between 2-30°C .
生化分析
Biochemical Properties
It has been found to produce toxicity via increasing nitric oxide in vitro . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in nitric oxide production and regulation
Cellular Effects
In vitro toxicity of 3-Isopropylbenzylamine has been investigated in SN4741, SH-SY5Y, or PC12 cell lines that model neurons . 3-Isopropylbenzylamine caused cell death with IC50 values at around 1-3 mM in these cell lines . It time- and concentration-dependently facilitated the expression of neuronal nitric oxide synthase (nNOS), and increased intracellular nitric oxide (NO) in SN4741 cells .
Molecular Mechanism
It has been found to increase the expression of neuronal nitric oxide synthase (nNOS) and intracellular nitric oxide (NO) in a time- and concentration-dependent manner . This suggests that it may exert its effects at the molecular level through interactions with nNOS and modulation of NO production .
Temporal Effects in Laboratory Settings
It has been shown to cause cell death in a time- and concentration-dependent manner . This suggests that the effects of 3-Isopropylbenzylamine may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylbenzylamine typically involves the reductive amination of benzylamine with acetone. The reaction is carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures (35-40°C) until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of 3-Isopropylbenzylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reductive amination reaction but is optimized for large-scale production .
化学反应分析
Types of Reactions: 3-Isopropylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines depending on the reagent used.
相似化合物的比较
Methamphetamine: Similar in structure but has potent stimulant effects.
Benzylamine: The parent compound without the isopropyl substitution.
N-Ethylbenzylamine: Another derivative with different substituents on the benzyl group
3-Isopropylbenzylamine stands out due to its specific applications in chemical synthesis and its lack of psychoactive properties.
属性
IUPAC Name |
(3-propan-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGGFLATENTNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110207-94-8 | |
| Record name | [3-(propan-2-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)




![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)


![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)




![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)
